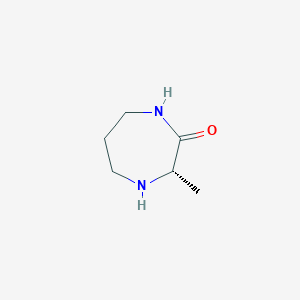

(S)-3-Methyl-1,4-diazepan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-diazepines, including (S)-3-Methyl-1,4-diazepan-2-one, involves several synthetic schemes that have been extensively studied and optimized over the years. These compounds are synthesized through a variety of routes that offer flexibility in terms of chemical modifications and substitutions, enabling the production of a wide array of derivatives with diverse biological activities (Rashid et al., 2019).

Molecular Structure Analysis

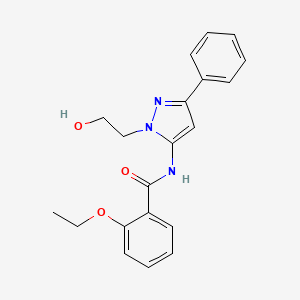

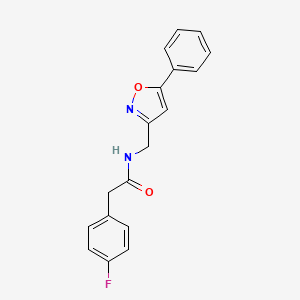

The molecular structure of this compound is characterized by its seven-membered ring containing two nitrogen atoms. This structural framework is crucial for its biological activity, as modifications at various positions of the ring can significantly alter the compound's pharmacological properties. The detailed understanding of its molecular structure aids in the rational design of derivatives with enhanced activity and specificity.

Chemical Reactions and Properties

1,4-Diazepines participate in a variety of chemical reactions, reflecting their versatile chemical properties. They can undergo reactions such as alkylation, acylation, and nucleophilic substitution, allowing for further diversification of their structure and biological functions. The chemical reactivity of these compounds is fundamental to the synthesis of derivatives with potential pharmaceutical applications (Rashid et al., 2019).

Aplicaciones Científicas De Investigación

Alkaline Hydrolysis Mechanism :

- Diazepam undergoes hydrolysis in alkaline media, forming various intermediates and products. The conversion mechanism involves initial hydroxide attack at the carbonyl carbon, leading to the formation of various compounds through a series of reactions (Yang, 1998).

Complex Formation with Lanthanides :

- The complex formation of diazepam with light lanthanide(III) metal ions has been investigated. It was found that the protonation constant of diazepam decreases with increasing temperature, indicating a relationship between temperature and the complex formation constants (Bayes et al., 2012).

Diazepam Metabolites in Rats :

- A study of diazepam metabolites in rats showed the identification of various metabolites in the intestinal tract, illustrating the drug's metabolic pathways (Schwartz et al., 1967).

Base-Catalyzed Hydrolysis Products :

- Diazepam formed intermediate products in a mixture of ethanol and sodium hydroxide. These intermediates were characterized to understand the base-catalyzed hydrolysis process (Yang et al., 1996).

Cytotoxicity and Cathepsin B Inhibition :

- Palladacycles, including those derived from diazepam, were evaluated for in vitro activity as cytotoxic agents and cathepsin B inhibitors, revealing significant correlations between these properties (Spencer et al., 2009).

Synthesis and Applications in Medicinal Chemistry :

- The 1,3-diazepine moiety, closely related to 1,4-diazepan-2-one, is present in numerous biologically active compounds and is used in designing compounds with a wide range of biological activities. This includes applications in enzyme inhibition and therapy (Malki et al., 2021).

Crystal Structures and Docking Studies :

- Crystal structure analysis and docking studies of 1,4-diazepine derivatives reveal their potential as drug molecules. The structures demonstrate specific conformations, contributing to their therapeutic properties (Velusamy et al., 2015).

Propiedades

IUPAC Name |

(3S)-3-methyl-1,4-diazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFMWEFKLWLFKX-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)